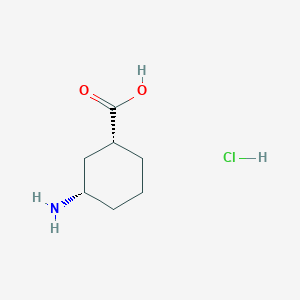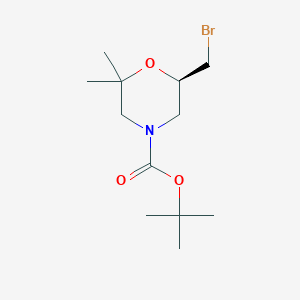
tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives is a topic of interest in several studies. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine is reported, which is an intermediate in the production of Biotin, a vital vitamin in metabolic processes . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur is described, followed by coupling with aromatic aldehydes to yield Schiff base compounds . These studies demonstrate the versatility of tert-butyl carboxylate derivatives in synthesizing biologically active compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is determined by X-ray analysis, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carboxylate derivatives is explored through various reactions. For instance, the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates with different electrophiles are studied, leading to α-substituted esters . Additionally, the hydroformylation of a tert-butyl-oxazoline derivative to form formyloxazolidine carboxylates with high diastereoselectivity is reported, which are intermediates for synthesizing amino acid derivatives . These reactions highlight the potential of tert-butyl carboxylate derivatives in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are inferred from their synthesis and structural characterization. The gas-liquid chromatography and mass spectral analysis of carboxylates as tert-butyldimethylsilyl derivatives provide retention data and responses for mono-, di-, and tricarboxylic acids, which are essential for understanding their separation and quantitation . The thermal, X-ray, and DFT analyses of synthesized compounds offer insights into their stability and intramolecular interactions . These properties are critical for the practical application of these compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Synthesis and Chemical Reactions
tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate and its derivatives are used in chemical synthesis, showcasing their role in the preparation and reaction of complex organic compounds. The compound has been involved in Diels-Alder reactions, indicating its utility in creating diverse chemical structures (Padwa, Brodney, & Lynch, 2003).
The compound has been utilized in the synthesis of cis-3,5-disubstituted morpholine derivatives, demonstrating its adaptability in various chemical transformations. It has shown effectiveness as a substrate in nucleophilic displacement reactions, indicating its reactive nature and potential in synthesizing complex molecules (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Its derivatives have been implicated in the Arbuzov reaction, emphasizing its significance in the phosphorylation process and showcasing its applicability in creating organophosphorus compounds (Pevzner, 2003).
Material Science and Chemistry
- In the field of material science and chemistry, the compound and its related structures have been employed in synthesizing ruthenium complexes. These complexes have been characterized for their photochemical and electrochemical properties, indicating the compound’s role in the development of materials with potential applications in electronics and photonics (Rau et al., 2004).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate have been synthesized as intermediates for bioactive molecules. These intermediates play a crucial role in the biosynthesis of fatty acids, sugars, and amino acids, highlighting the compound’s importance in drug development and biochemical studies (Qin et al., 2014).
The compound’s derivatives have been used in crystallography to understand molecular structure and interactions. This application is crucial for designing new drugs and understanding biological processes at a molecular level (Wang et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds are often used in the synthesis of amino acids and peptides, and in the production of pharmaceuticals . Therefore, it can be inferred that this compound may also interact with similar biological targets.
Mode of Action
It is known that bromoacetate compounds can act as alkylating agents . Alkylating agents can transfer an alkyl group to its target molecule, which can lead to changes in the target’s function or activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAAIMGEJNOJEF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
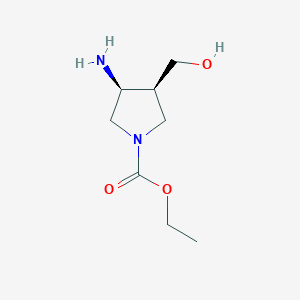

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)
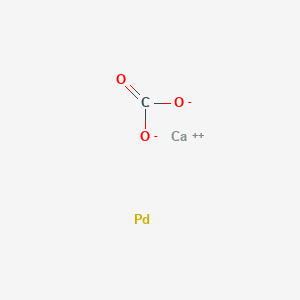
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
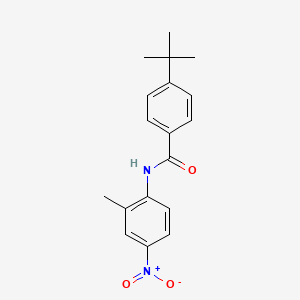
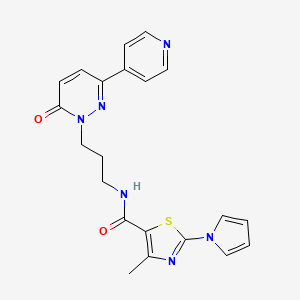
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
